molecular formula C23H38FNO B386433 2-fluoro-N-hexadecylbenzamide

2-fluoro-N-hexadecylbenzamide

Cat. No.: B386433
M. Wt: 363.6g/mol
InChI Key: HDVSUOLVDGFSCX-UHFFFAOYSA-N
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Description

2-Fluoro-N-hexadecylbenzamide is a benzamide derivative characterized by a fluorine substituent at the ortho position (C2) of the benzene ring and a hexadecyl (C16) alkyl chain attached to the amide nitrogen. Its molecular formula is C₂₃H₃₈FNO, with a molecular weight of approximately 375.5 g/mol. The compound combines the lipophilicity of the long alkyl chain with the electronic effects of fluorine, making it suitable for applications in surfactant chemistry, lipid membrane studies, or as a precursor for functional materials .

The hexadecyl chain contributes to high hydrophobicity, as evidenced by its predicted logP value of ~8.2, which exceeds that of shorter-chain analogs. This property suggests utility in systems requiring lipid-like behavior, such as micelle formation or drug delivery vehicles.

Properties

Molecular Formula

C23H38FNO

Molecular Weight

363.6g/mol

IUPAC Name

2-fluoro-N-hexadecylbenzamide

InChI

InChI=1S/C23H38FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23(26)21-18-15-16-19-22(21)24/h15-16,18-19H,2-14,17,20H2,1H3,(H,25,26)

InChI Key

HDVSUOLVDGFSCX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1F

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

N-(2-Ethylhexyl)benzamide (C8 Branched Chain)
  • Molecular Weight : 233.4 g/mol
  • Structure : Branched C8 alkyl chain (2-ethylhexyl) attached to benzamide.
  • Properties : Lower logP (~4.5) compared to 2-fluoro-N-hexadecylbenzamide, indicating reduced lipophilicity. The branched structure may hinder crystallization, leading to lower melting points.
This compound (C16 Linear Chain)
  • Molecular Weight : 375.5 g/mol
  • Properties : Linear C16 chain increases packing efficiency in solid states, likely resulting in higher melting points. The extended alkyl chain enhances lipid bilayer interactions, making it a candidate for biomimetic membrane studies.

Substituent Effects on Benzamide Core

2-Chloro-6-Fluoro-N-(4-Hydroxyphenyl)benzamide
  • Molecular Weight : 265.7 g/mol
  • Structure : Chlorine (C2), fluorine (C6), and a 4-hydroxyphenyl group on the amide.
  • Properties: The hydroxyl group introduces polarity (logP ~2.8), improving aqueous solubility compared to purely alkylated benzamides.
  • Applications : Investigated in pharmaceutical research for targeted therapies.
Mepronil (2-Methyl-N-(3-(1-Methylethoxy)phenyl)benzamide)
  • Molecular Weight : 268.3 g/mol
  • Structure : Methyl group at C2 and a 3-isopropoxy phenyl moiety.
  • Properties : Moderate logP (~3.5) balances solubility and membrane permeability.
  • Applications : Commercial fungicide, demonstrating the role of alkoxy groups in pesticidal activity .

Functional Group Comparisons

Compound Key Substituents logP (Predicted) Applications
This compound C2-F, N-C16 ~8.2 Surfactants, lipid research
N-(2-Ethylhexyl)benzamide N-(branched C8) ~4.5 Industrial solvents
Mepronil C2-CH₃, N-(3-isopropoxy phenyl) ~3.5 Agricultural fungicide
2-Chloro-6-Fluoro-N-(4-OHPh) C2-Cl, C6-F, N-(4-OHPh) ~2.8 Pharmaceutical lead optimization

Research Findings and Implications

  • Shorter-chain analogs like N-(2-ethylhexyl)benzamide also lack comprehensive toxicity profiles .
  • Electronic Effects : Fluorine’s electron-withdrawing nature could reduce hydrogen-bonding capacity compared to hydroxyl or methoxy substituents, impacting interactions with biological targets.
  • Industrial vs. Biomedical Use : Long-chain benzamides are understudied in pesticidal contexts (cf. mepronil ), suggesting niche applications in material science rather than agriculture.

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